3,6-DIETHYL 4-(2,4-DIMETHOXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-DIETHYL 4-(2,4-DIMETHOXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with multiple methoxy and ester groups, enhancing its chemical reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIETHYL 4-(2,4-DIMETHOXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include methoxyphenyl derivatives, diethyl malonate, and appropriate catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-DIETHYL 4-(2,4-DIMETHOXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohol derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives. Substitution reactions can lead to the formation of amides or other functionalized derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 3,6-DIETHYL 4-(2,4-DIMETHOXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The methoxy and ester groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The quinoline core can interact with nucleic acids or proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
- Diethyl 4-(2,4-dimethoxyphenyl)-7-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
- Diethyl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-hydroxy-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
Uniqueness
3,6-DIETHYL 4-(2,4-DIMETHOXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of multiple methoxy and ester groups enhances its solubility and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C31H35NO8 |
---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
diethyl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C31H35NO8/c1-7-39-30(34)25-17(3)32-23-16-22(18-9-11-19(36-4)12-10-18)27(31(35)40-8-2)29(33)28(23)26(25)21-14-13-20(37-5)15-24(21)38-6/h9-15,22,26-27,32H,7-8,16H2,1-6H3 |
InChI Key |
CJBSGIZFQULTOO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.